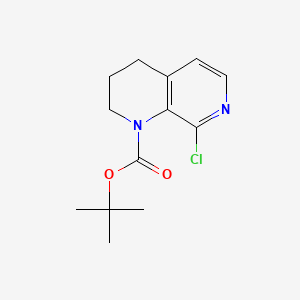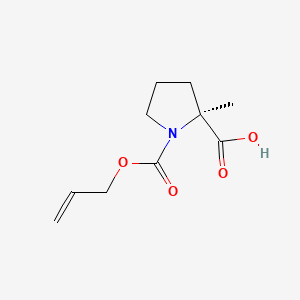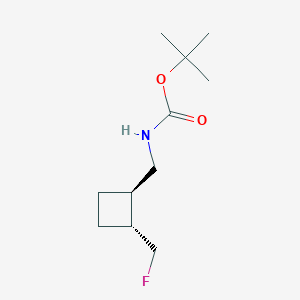
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(but-3-yn-1-yl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:
Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkyne introduction: The but-3-yn-1-yl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Deprotected amino acids ready for further reactions.
Applications De Recherche Scientifique
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of peptide-based probes for studying biological processes.
Medicine: Employed in the development of peptide-based therapeutics.
Industry: Used in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-methoxybutanoic acid
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)-dec-9-enoic acid
Uniqueness
2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the Fmoc protecting group and the alkyne functional group. This combination allows for versatile applications in peptide synthesis and click chemistry, making it a valuable compound in various research and industrial settings.
Propriétés
Formule moléculaire |
C21H19NO4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[but-3-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19H,3,12-14H2,(H,23,24) |
Clé InChI |
FMGOXTQODSHAHJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)



![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)


amine](/img/structure/B13500983.png)

![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
